![molecular formula C20H29N3O2 B5686747 N'-cyclooctylidene-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5686747.png)
N'-cyclooctylidene-4-(4-morpholinylmethyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclooctylidene-4-(4-morpholinylmethyl)benzohydrazide, commonly known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as an anticancer therapeutic agent. This compound selectively targets the NEDD8-activating enzyme (NAE), which is involved in the activation of the ubiquitin-proteasome system, leading to the degradation of proteins involved in cell cycle regulation, DNA repair, and apoptosis.
作用機序
MLN4924 exerts its anticancer effects by inhibiting the activity of N'-cyclooctylidene-4-(4-morpholinylmethyl)benzohydrazide, which leads to the accumulation of NEDD8-conjugated proteins and subsequent disruption of the ubiquitin-proteasome system. This results in the accumulation of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis, leading to the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. In addition, MLN4924 has been shown to enhance the immune response to cancer, suggesting that it may have a role in immunotherapy.
実験室実験の利点と制限
One of the major advantages of MLN4924 is its selectivity for N'-cyclooctylidene-4-(4-morpholinylmethyl)benzohydrazide, which minimizes off-target effects. In addition, MLN4924 has been shown to have a favorable toxicity profile in preclinical studies, suggesting that it may be well-tolerated in humans. However, one limitation of MLN4924 is its poor solubility, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for the development of MLN4924 as an anticancer therapeutic agent. One area of interest is the identification of biomarkers that may predict response to MLN4924, which could help guide patient selection for clinical trials. In addition, there is interest in exploring the use of MLN4924 in combination with other anticancer agents, as well as in the development of novel formulations that may improve its solubility and pharmacokinetic properties. Finally, there is ongoing research into the role of MLN4924 in modulating the immune response to cancer, which may have implications for the development of immunotherapeutic strategies.
合成法
The synthesis of MLN4924 involves several steps, including the reaction of 4-(4-morpholinylmethyl)benzohydrazide with cyclooctanone, followed by a series of chemical transformations that ultimately yield the desired product. The synthesis of MLN4924 has been optimized to improve its yield and purity, making it a viable compound for use in scientific research.
科学的研究の応用
MLN4924 has been extensively studied in preclinical models of cancer, demonstrating potent anticancer activity in a variety of tumor types, including breast, prostate, lung, and pancreatic cancer. In addition, MLN4924 has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and gemcitabine, suggesting that it may have a role in combination therapy.
特性
IUPAC Name |
N-(cyclooctylideneamino)-4-(morpholin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c24-20(22-21-19-6-4-2-1-3-5-7-19)18-10-8-17(9-11-18)16-23-12-14-25-15-13-23/h8-11H,1-7,12-16H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTQOVPVUWJTBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NNC(=O)C2=CC=C(C=C2)CN3CCOCC3)CCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-cyclooctylidene-4-(morpholin-4-ylmethyl)benzohydrazide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。